Ethyl (3-(2-bromoacetyl)phenyl)carbamate
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Overview
Description
Ethyl N-[3-(2-bromo-acetyl)-phenyl]-carbamate is an organic compound with the molecular formula C11H12BrNO3 It is a derivative of carbamate, featuring a bromo-acetyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-(2-bromoacetyl)phenyl)carbamate typically involves the reaction of ethyl carbamate with 3-(2-bromo-acetyl)aniline. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The process may involve the use of a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[3-(2-bromo-acetyl)-phenyl]-carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated products.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and ethyl carbamate.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.
Major Products
Substitution: New derivatives with different functional groups replacing the bromo group.
Oxidation: Oxidized forms of the original compound.
Reduction: De-brominated products.
Hydrolysis: Corresponding amine and ethyl carbamate.
Scientific Research Applications
Ethyl N-[3-(2-bromo-acetyl)-phenyl]-carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (3-(2-bromoacetyl)phenyl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The bromo-acetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Ethyl N-[3-(2-bromo-acetyl)-phenyl]-carbamate can be compared with other similar compounds, such as:
Ethyl N-[3-(2-chloro-acetyl)-phenyl]-carbamate: Similar structure but with a chloro group instead of a bromo group.
Ethyl N-[3-(2-fluoro-acetyl)-phenyl]-carbamate: Contains a fluoro group, which may alter its reactivity and biological activity.
Ethyl N-[3-(2-iodo-acetyl)-phenyl]-carbamate: Features an iodo group, which can influence its chemical properties and applications.
These compounds share similar core structures but differ in their halogen substituents, leading to variations in their chemical reactivity and potential applications. Ethyl N-[3-(2-bromo-acetyl)-phenyl]-carbamate is unique due to the specific properties imparted by the bromo group, such as its reactivity in substitution reactions and potential biological activity.
Properties
CAS No. |
88541-97-3 |
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Molecular Formula |
C11H12BrNO3 |
Molecular Weight |
286.12 g/mol |
IUPAC Name |
ethyl N-[3-(2-bromoacetyl)phenyl]carbamate |
InChI |
InChI=1S/C11H12BrNO3/c1-2-16-11(15)13-9-5-3-4-8(6-9)10(14)7-12/h3-6H,2,7H2,1H3,(H,13,15) |
InChI Key |
IBRKKPBHCDEDDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=CC(=C1)C(=O)CBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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